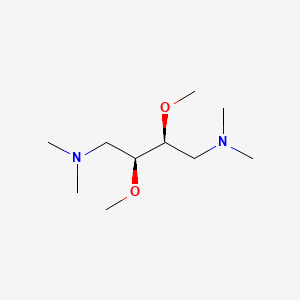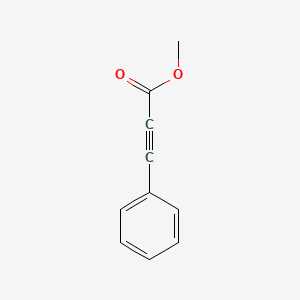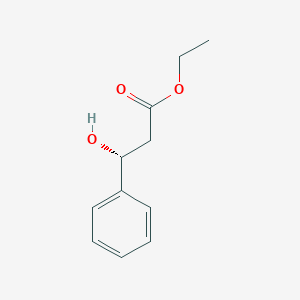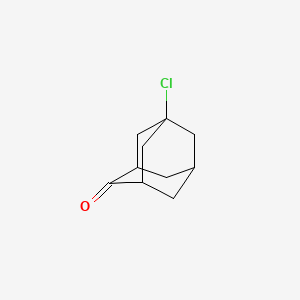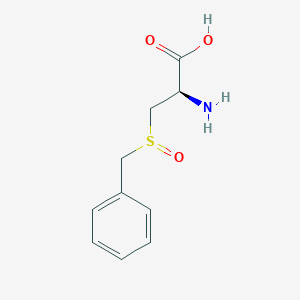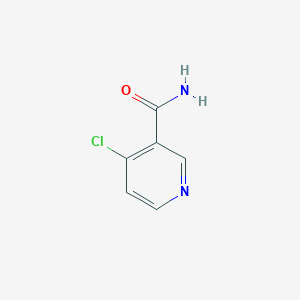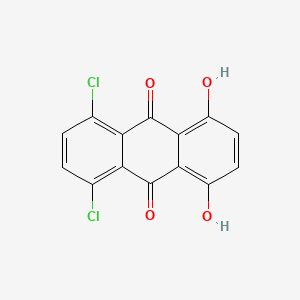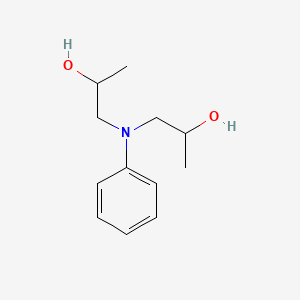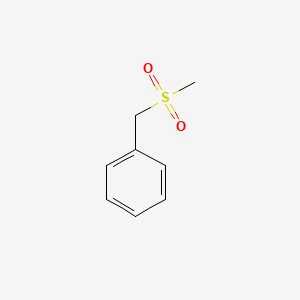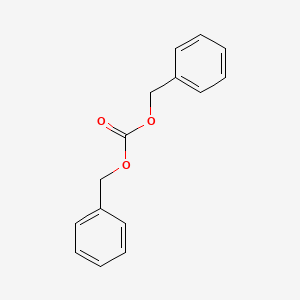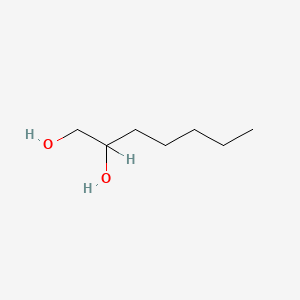
4-bromo-N-cyclopentylbenzamide
Overview
Description
4-Bromo-N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H14BrNO . It has an average mass of 268.150 Da and a monoisotopic mass of 267.025879 Da . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14BrNO/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,14,15) . This indicates that the molecule consists of a benzamide group with a bromine atom at the 4-position and a cyclopentyl group attached to the nitrogen atom of the amide group. Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 398.0±25.0 °C and a predicted density of 1.42±0.1 g/cm3 .Scientific Research Applications
Noncovalent Interactions in Crystal Structures
4-bromo-N-cyclopentylbenzamide has been studied for its unique chemical properties, such as noncovalent Br···Br interactions observed in its crystal structure. Bolotin et al. (2020) explored these interactions in the context of crystal engineering, finding that these weak interactions can significantly influence crystallization and stabilization in the solid state (Bolotin, Il’in, Suslonov, & Novikov, 2020).
Pharmacoproteomics
In pharmacoproteomics, this compound's derivatives have been utilized to study the protein profiles in disease models. Singh et al. (2006) utilized a related compound, 4-Phenylbutyrate, to identify cellular chaperones and protein processing enzymes. This study provided a pharmacoproteomics map of cystic fibrosis bronchial epithelial cells treated with 4-Phenylbutyrate (Singh, Vij, Mogayzel, Jozwik, Pollard, & Zeitlin, 2006).
Antidiabetic Potential
Compounds structurally related to this compound, such as SN158, have shown potential in treating metabolic disorders. Jung et al. (2017) demonstrated the antidiabetic potential of SN158, a compound that activates PPARα/γ, leading to improved metabolic profiles in disease models (Jung, Cao, Paudel, Yoon, Cheon, Bae, Jin, Kim, & Kim, 2017).
Spectroscopic Analysis and Drug Affinity
The structural and electronic properties of compounds like N-(4-Bromophenyl)-4-nitrobenzamide, related to this compound, have been thoroughly analyzed. Dwivedi and Kumar (2019) conducted a comprehensive spectroscopic analysis of N-(4-Bromophenyl)-4-nitrobenzamide, examining its vibrational frequencies, molecular electrostatic potential surfaces, and hyperpolarizabilities. This analysis provides insight into the reactive nature and potential applications of the compound in drug development (Dwivedi & Kumar, 2019).
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-cyclopentylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-10-7-5-9(6-8-10)12(15)14-11-3-1-2-4-11/h5-8,11H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHFDTAHDKYHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351365 | |
| Record name | 4-bromo-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223557-21-9 | |
| Record name | 4-Bromo-N-cyclopentylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223557-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-N-cyclopentylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



